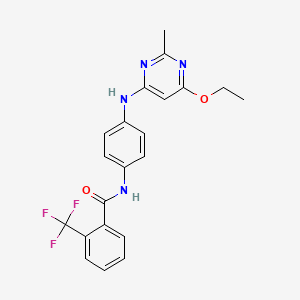
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H19F3N4O2 and its molecular weight is 416.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Compound Structure and Properties
The compound features a unique structure characterized by:
- Pyrimidine Derivative : The presence of a 6-ethoxy-2-methylpyrimidine moiety.
- Amino Group : An amino group linked to a phenyl ring.
- Trifluoromethyl Group : Enhances lipophilicity and may influence pharmacokinetics.
This structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It is believed to inhibit key enzymes involved in disease pathways, potentially modulating cellular processes.
- Receptor Binding : Binding to specific receptors can alter signaling pathways, leading to therapeutic effects.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and benzamide structures have shown promising results in inhibiting tumor growth:
The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar moieties have demonstrated efficacy against various pathogens:
| Compound Class | Activity Type | Reference |
|---|---|---|
| Sulfanilamide | Antibacterial | |
| Trimethoprim | Antibacterial |
Case Studies
- Antiviral Potential : A study on related heterocycles showed that certain derivatives effectively inhibited viral replication, suggesting that this compound may possess similar antiviral properties against viruses like HCV or HIV .
- Inhibition of Enzymatic Activity : A related compound demonstrated selective inhibition of HDAC enzymes, which are crucial in cancer therapy. The IC50 values for these inhibitors ranged from nanomolar to micromolar concentrations, indicating strong potential for further development .
Research Findings and Applications
The compound is being investigated for various applications:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and viral infections.
- Biological Research : Used in studies focusing on enzyme inhibition and receptor interactions.
Propiedades
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c1-3-30-19-12-18(25-13(2)26-19)27-14-8-10-15(11-9-14)28-20(29)16-6-4-5-7-17(16)21(22,23)24/h4-12H,3H2,1-2H3,(H,28,29)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXHYSQBWMPBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














